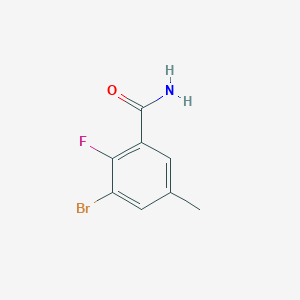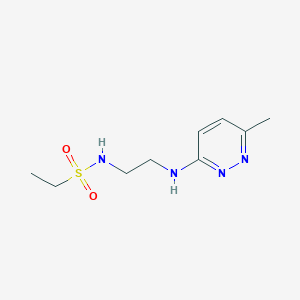
3-cyano-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyano-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), an oxadiazole ring, and an amide group. These functional groups could potentially give this compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple functional groups and a heterocyclic ring. It contains a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), 1 nitrile (aromatic) and 1 ether (aliphatic) .Applications De Recherche Scientifique
Heterocyclic Synthesis
3-cyano-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide: serves as a valuable precursor for heterocyclic compounds. Its cyanoacetamide moiety allows it to participate in diverse condensation and substitution reactions. Researchers have utilized this compound to synthesize novel heterocyclic structures, including pyrroles, pyrazoles, and other biologically relevant scaffolds .
Antimicrobial and Antifungal Properties
Studies have explored the antimicrobial and antifungal activities of derivatives containing the cyanoacetamide group. By modifying the substituents on the benzamide ring, researchers can fine-tune the compound’s biological effects. These derivatives may serve as potential leads for developing new chemotherapeutic agents .
Anti-Inflammatory Agents
The cyanoacetamide functional group has been associated with anti-inflammatory properties. Researchers investigate the potential of 3-cyano-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide derivatives as anti-inflammatory agents. These compounds may inhibit specific pathways involved in inflammation, making them promising candidates for drug development .
Cancer Research
Given the importance of heterocyclic compounds in cancer drug discovery, scientists have explored the anticancer potential of cyanoacetamide derivatives3-cyano-N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzamide could be part of this research, either directly or as a precursor for more complex structures with anticancer activity .
Photophysical Properties
Researchers have investigated the photophysical properties of related cyanoacetamide compounds. These studies explore fluorescence, absorption spectra, and other optical characteristics. Understanding these properties can guide applications in sensors, imaging, and optoelectronic devices .
Materials Science and Organic Electronics
The cyanoacetamide group can influence the electronic properties of materials. Scientists have explored its incorporation into organic semiconductors, aiming to enhance charge transport and device performance. Applications include organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .
Propriétés
IUPAC Name |
3-cyano-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-19-6-5-11-16-17-13(20-11)15-12(18)10-4-2-3-9(7-10)8-14/h2-4,7H,5-6H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELUFJCYHCIKJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2672447.png)
![(E)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2672448.png)
![9-(3-chlorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2672449.png)
![3-oxo-N-(thiophen-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2672451.png)
![3-(4-ethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2672452.png)

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((2-phenoxyacetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2672456.png)
![tert-butyl N-{[2-(methylamino)pyridin-4-yl]methyl}carbamate](/img/structure/B2672459.png)
![Ethyl 8-fluoro-4-[(2-methoxyethyl)amino]-5-methyl-3-quinolinecarboxylate hydrachloride](/img/structure/B2672461.png)

![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(1,3-thiazol-4-yl)methanone](/img/structure/B2672463.png)
![Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2672468.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isoquinoline-1-carboxamide](/img/structure/B2672469.png)